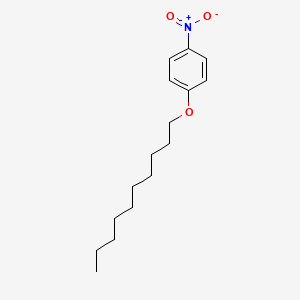

Decyl 4-nitrophenyl ether

Description

Contextualizing Aryl Alkyl Ethers within Advanced Organic Chemistry

Aryl alkyl ethers are a significant class of organic compounds characterized by an oxygen atom connected to both an aromatic ring and an alkyl group. numberanalytics.com This structural motif is present in a wide array of industrially important molecules, including pharmaceuticals, fragrances, and pesticides. thieme-connect.de The presence of the aromatic ring and the ether linkage imparts specific physical and chemical properties, such as increased stability and particular reactivity patterns. fiveable.me

The synthesis of aryl alkyl ethers is a fundamental topic in organic chemistry, with several established methods:

Williamson Ether Synthesis: This classic method involves the reaction of a sodium phenoxide with an alkyl halide. It is a versatile and widely used technique for preparing a variety of ethers. fiveable.methieme-connect.de

Ullmann Condensation: A copper-catalyzed reaction between a phenol (B47542) and an aryl halide, this method is particularly useful for the synthesis of diaryl ethers but can be adapted for alkyl aryl ethers. thieme-connect.de

Buchwald-Hartwig Amination: While primarily known for forming carbon-nitrogen bonds, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been adapted for the synthesis of aryl ethers from aryl halides and alcohols. organic-chemistry.org

Other Methods: Additional synthetic routes include the arylation of alcohols using diaryliodonium salts and palladium-catalyzed reactions of aryl halides with primary alcohols. organic-chemistry.org

The ether linkage in aryl alkyl ethers is generally stable but can be cleaved under strongly acidic conditions, typically using hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.commasterorganicchemistry.com In the case of aryl alkyl ethers, this cleavage consistently yields a phenol and an alkyl halide, as the carbon-oxygen bond on the aromatic side is stronger and resistant to nucleophilic attack at the sp²-hybridized carbon. libretexts.org

Research Significance of Decyl 4-Nitrophenyl Ether as a Model System and Probe

This compound serves as a valuable model system and probe in chemical research due to its distinct molecular architecture. The combination of a long, nonpolar decyl chain, a rigid, electron-poor nitrophenyl group, and the ether linkage allows for the investigation of various chemical phenomena.

The presence of the nitro group makes the aromatic ring electron-deficient and provides a chromophore that is useful for spectroscopic analysis. researchgate.net Compounds containing the 4-nitrophenyl group are often employed in studies of reaction kinetics and mechanisms, as the nitro group's electron-withdrawing nature can influence reaction rates and intermediates. For instance, the reduction of 4-nitrophenol (B140041), a related compound, is a widely used model reaction to evaluate the efficiency of nanocatalysts. researchgate.net The ease of monitoring the reduction of the nitro group via UV-Vis spectroscopy makes it an ideal system for such studies. researchgate.net

Furthermore, the amphiphilic character of this compound, with its hydrophobic decyl tail and polar nitrophenyl head, makes it a suitable model for studying interfacial phenomena and self-assembly. Research on similar long-chain substituted nitroaromatics has explored their solvatochromic properties, where the compound's UV-Vis absorption spectrum changes in response to the polarity of the solvent. researchgate.netresearchgate.net This property allows such molecules to be used as probes to characterize the microenvironment of complex systems.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H25NO3 |

| Molecular Weight | 279.37 g/mol |

| IUPAC Name | 1-decoxy-4-nitrobenzene |

| CAS Number | 31657-37-1 |

| XLogP3 | 6.4 |

Table 1: Selected chemical and physical properties of this compound. Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-decoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIOGTJBANMZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185550 | |

| Record name | Decyl 4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31657-37-1 | |

| Record name | Decyl 4-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031657371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl 4-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Decyl 4 Nitrophenyl Ether

Strategic Approaches to Ethereal Linkage Formation in Nitrophenyl Ethers

The cornerstone of synthesizing nitrophenyl ethers, including decyl 4-nitrophenyl ether, is the Williamson ether synthesis. wikipedia.org This robust and widely used method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In the synthesis of this compound, the process begins with the deprotonation of 4-nitrophenol (B140041) to generate the 4-nitrophenoxide ion.

The nitro group (-NO2) attached to the phenyl ring is critical as its electron-withdrawing nature enhances the acidity of the phenolic proton. This increased acidity facilitates the formation of the corresponding phenoxide ion under moderately basic conditions. Common bases employed for this deprotonation step include sodium hydroxide (B78521) and potassium carbonate.

An alternative and often more efficient approach involves the use of phase-transfer catalysis. This technique is especially beneficial when the reactants exhibit poor solubility in the reaction solvent. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from an aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. chegg.com

Exploration of Alkylation Reactions for Decyl Chain Introduction

The introduction of the ten-carbon decyl chain is accomplished via a nucleophilic substitution (SN2) reaction. wikipedia.org The 4-nitrophenoxide ion, acting as a potent nucleophile, attacks the electrophilic carbon atom of a decyl halide, such as 1-bromodecane (B1670165) or 1-iododecane. masterorganicchemistry.com The choice of the leaving group on the decyl moiety is a significant factor; iodide is a superior leaving group to bromide, which can result in faster reaction rates. masterorganicchemistry.com

This alkylation is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com These solvents effectively solvate the cation of the base while leaving the nucleophilic phenoxide ion relatively unsolvated, thereby enhancing its reactivity. numberanalytics.com

Table 1: Comparison of Decyl Halides for Alkylation

| Decyl Halide | Leaving Group | General Reactivity in SN2 Reactions |

| 1-Iododecane | I⁻ | High |

| 1-Bromodecane | Br⁻ | Moderate |

| 1-Chlorodecane | Cl⁻ | Low |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

To maximize the efficiency and yield of this compound synthesis, careful optimization of reaction conditions is paramount. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction duration. acs.org

Base and Solvent Selection: The combination of a strong base and a polar aprotic solvent generally leads to higher yields. numberanalytics.com For instance, using potassium tert-butoxide (KOtBu) in DMSO is a highly effective system. numberanalytics.com The use of sodium hydride (NaH) in DMF is another powerful combination that promotes high yields. numberanalytics.comyoutube.com Weaker bases like sodium hydroxide in water can be used but often result in lower yields. numberanalytics.com

Reaction Time: The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion of starting materials to the product. chemicalbook.com

Table 2: Influence of Base and Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |

Data adapted from a general discussion on Williamson Ether Synthesis optimization. numberanalytics.com

Methodological Advancements in Ether Synthesis Applicable to this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of ethers like this compound, often providing advantages in terms of reaction time, yield, and environmental impact. scispace.comrsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times, often from hours to mere minutes. wikipedia.orgnumberanalytics.com The rapid and uniform heating provided by microwaves can lead to increased reaction rates and cleaner product formation with higher yields. wikipedia.org

Ullmann Condensation: While traditionally employed for the synthesis of diaryl ethers, modified Ullmann-type reactions can also be used. scispace.comresearchgate.net This method typically involves a copper-catalyzed coupling of a phenol (B47542) with an aryl halide. orgsyn.org For the synthesis of an alkyl-aryl ether like this compound, this would be a less common approach but is mechanistically plausible.

Mitsunobu Reaction: This reaction provides a pathway to form ethers from an alcohol and a phenol under mild conditions. scispace.comresearchgate.net It utilizes a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). In this scenario, 4-nitrophenol would react with decanol (B1663958) to form the desired ether.

Table 3: Comparison of Advanced Synthetic Methods for Etherification

| Method | Key Features | Applicability to this compound Synthesis |

| Microwave-Assisted Williamson Ether Synthesis | Rapid heating, significantly reduced reaction times, often improved yields. wikipedia.orgnumberanalytics.com | Highly suitable and efficient for this synthesis. |

| Ullmann Condensation | Copper-catalyzed coupling, primarily for diaryl ethers. scispace.comresearchgate.net | Potentially applicable, but less conventional than the Williamson synthesis. |

| Mitsunobu Reaction | Mild reaction conditions, proceeds via an alkoxyphosphonium salt intermediate. scispace.comresearchgate.net | A viable alternative using 4-nitrophenol and decanol as starting materials. |

Spectroscopic and Photophysical Investigations in Research Contexts

Comprehensive Solvatochromic Studies of Decyl 4-Nitrophenyl Ether

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a powerful tool for investigating solute-solvent interactions. For molecules like this compound, which possess a charge-transfer character, this phenomenon is particularly pronounced.

The UV/Vis absorption spectrum of this compound is characterized by an intense band in the ultraviolet region. This band is attributed to a π-π* electronic transition with a significant intramolecular charge transfer (ICT) character, from the electron-donating decyloxy group to the electron-withdrawing nitrophenyl moiety. The position, intensity, and shape of this absorption band are sensitive to the solvent environment.

Table 1: Expected UV/Vis Absorption Maxima (λmax) of this compound in Solvents of Varying Polarity (Illustrative)

| Solvent | Polarity (ET(30) in kcal/mol) | Expected λmax (nm) |

| n-Hexane | 31.0 | Lower Wavelength |

| Dichloromethane | 40.7 | Intermediate Wavelength |

| Acetonitrile | 45.6 | Intermediate-Higher Wavelength |

| Methanol | 55.4 | Higher Wavelength |

| Water | 63.1 | Highest Wavelength |

Note: This table is illustrative and based on the expected behavior of similar nitroaromatic compounds. Precise experimental values for this compound require dedicated spectroscopic studies.

The solvatochromic shifts of this compound can be quantitatively correlated with various empirical solvent polarity scales, such as the Reichardt's ET(30) scale or the Kamlet-Taft parameters. Such correlations provide a deeper understanding of the specific and non-specific interactions between the solute and solvent molecules.

A plot of the wavenumber of the absorption maximum (νmax) against a solvent polarity parameter like ET(30) is expected to show a linear relationship for non-specific solute-solvent interactions. Deviations from linearity can indicate specific interactions, such as hydrogen bonding between the nitro group and protic solvents. For other solvatochromic dyes, these correlations are well-established and used to characterize the polarity of unknown environments.

The sensitivity of the UV/Vis absorption spectrum of this compound to the surrounding polarity makes it a useful probe for studying microheterogeneous systems like micelles, cyclodextrins, and polymer matrices. The long decyl chain facilitates its incorporation into the non-polar core of micelles or the hydrophobic cavity of cyclodextrins.

Research on the alkaline photohydrolysis of a series of n-alkyl 3-nitrophenyl ethers, including the n-decyl ether, in aqueous solutions of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) has provided indirect but compelling evidence of its utility as a probe. These studies have shown that while SDS micelles inhibit the photohydrolysis of the hydrophobic n-decyl ether, they have a minimal effect on the n-butyl ether and even enhance the quantum yield for the ethyl and methyl ethers. This differential reactivity is explained by a significant decrease in the

Mechanistic Studies and Reactivity Profiling of Decyl 4 Nitrophenyl Ether

Enzymatic Hydrolysis Mechanisms Involving Aryl Aliphatic Ethers

The ether linkage in aryl aliphatic ethers can be targeted by various hydrolytic enzymes. The presence of the 4-nitrophenyl group provides a convenient chromophoric leaving group, 4-nitrophenolate (B89219), which is yellow and allows for easy spectrophotometric monitoring of the reaction kinetics. researchgate.netresearchgate.netnih.gov

α-Chymotrypsin is a serine protease that typically catalyzes the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acids. biocyclopedia.com However, it also demonstrates activity towards non-peptide ester and ether substrates, such as p-nitrophenyl acetate (B1210297), which serves as a classic model for studying its mechanism. biocyclopedia.comnih.gov The hydrolysis of substrates like decyl 4-nitrophenyl ether by α-chymotrypsin follows a well-established two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.

The key steps in the mechanism involve the enzyme's catalytic triad (B1167595), composed of Serine-195, Histidine-57, and Aspartate-102, located in the active site. biocyclopedia.com

Acylation: The Ser-195 hydroxyl group, acting as a nucleophile, attacks the carbonyl carbon (or in the case of an ether, the ether carbon) of the substrate. This attack is facilitated by the His-57 residue, which abstracts a proton from Ser-195, increasing its nucleophilicity. biocyclopedia.com This leads to the formation of a transient tetrahedral intermediate.

Intermediate Breakdown: The intermediate collapses, breaking the ether bond. The His-57 residue, now protonated, donates the proton to the leaving group (the oxygen of 4-nitrophenol), facilitating its departure. This step results in the formation of a covalent acyl-enzyme intermediate (or in this case, a decyl-enzyme intermediate) and the release of the first product, 4-nitrophenol (B140041). biocyclopedia.com

Deacylation: A water molecule enters the active site and acts as a nucleophile to hydrolyze the covalent intermediate. The His-57 residue facilitates this by abstracting a proton from water, activating it to attack the decyl-enzyme linkage. This forms a second tetrahedral intermediate.

Product Release: This final intermediate collapses, releasing the decyl group (as decanol) and regenerating the free enzyme, ready for another catalytic cycle. biocyclopedia.com

Transient kinetic studies on related substrates like p-nitrophenyl acetate show an initial rapid "burst" of 4-nitrophenolate release, corresponding to the fast acylation step, followed by a slower, steady-state rate limited by the deacylation step. biocyclopedia.com

The enzymatic hydrolysis of 4-nitrophenyl ether derivatives is frequently analyzed using Michaelis-Menten kinetics. researchgate.netresearchgate.net This model relates the initial reaction rate (v₀) to the substrate concentration ([S]) and two key parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ).

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as an indicator of the enzyme's affinity for the substrate; a lower Kₘ suggests a higher affinity.

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kₖₐₜ (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated from Vₘₐₓ.

kₖₐₜ/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding and catalytic steps.

While specific kinetic data for the α-chymotrypsin-catalyzed hydrolysis of this compound is not widely published, data from related systems, such as the hydrolysis of various p-nitrophenyl (p-NP) esters by lipase (B570770), illustrate how the length of the alkyl chain influences kinetic parameters.

| Substrate | Vₘₐₓ (U/mg protein) | Kₘ (mM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| p-NP Acetate (C2) | 0.42 | - | - |

| p-NP Butyrate (C4) | 0.95 | - | 0.83 |

| p-NP Octanoate (C8) | 1.1 | - | - |

| p-NP Dodecanoate (C12) | 0.78 | - | - |

| p-NP Palmitate (C16) | 0.18 | - | 0.063 |

| Data derived from studies on wild-type lipase from Thermomyces lanuginosus, demonstrating the impact of substrate acyl chain length on enzyme activity. dergipark.org.tr Note: Kₘ values were not explicitly provided in the source for all substrates. |

This data shows that the enzyme's activity is dependent on the hydrophobicity and length of the acyl chain, with peak activity observed for mid-length chains (C8) and significantly lower activity for very long chains (C16). dergipark.org.tr A similar trend would be expected for the hydrolysis of decyl (C10) 4-nitrophenyl ether.

Enzyme-substrate specificity is determined by the precise three-dimensional structure of the enzyme's active site, which creates a binding pocket that is chemically and sterically complementary to the preferred substrate.

In α-chymotrypsin, the active site contains a hydrophobic pocket that accommodates the aromatic ring of its natural substrates (phenylalanine, tyrosine, tryptophan). biocyclopedia.com This pocket is also suitable for binding the 4-nitrophenyl group of this compound. The specificity is further dictated by the catalytic triad (Ser-195, His-57, Asp-102), which is positioned to perform catalysis once the substrate is correctly bound. biocyclopedia.com

For enzymes like lipases, which act on substrates with varying alkyl chain lengths, the binding site is often a hydrophobic tunnel or channel. The length and shape of this channel determine the enzyme's specificity. Studies on the thiolase enzyme OleA, for instance, show it has two hydrophobic channels that bind acyl chains. nih.gov The substrate specificity can be altered by mutating amino acids that line these channels. For example, a T292M mutant of OleA showed higher relative activity with p-nitrophenyl decanoate (B1226879) (C10) compared to the wild-type enzyme, highlighting how subtle structural changes can tune substrate preference. nih.gov This demonstrates that the decyl chain of this compound would interact with hydrophobic residues within the enzyme's binding pocket, and the efficiency of this interaction would be a key determinant of its reactivity.

Chemical Reactivity and Transformation Pathways of the Nitrophenyl Ether Moiety

The chemical reactivity of this compound is dominated by the properties of the nitrophenyl ether moiety. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the molecule's behavior. This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. Since the ether linkage is at the para position, the carbon atom attached to the ether oxygen is highly susceptible to nucleophilic attack.

Key transformation pathways include:

Nucleophilic Aromatic Substitution: The 4-nitrophenoxy group can be displaced by strong nucleophiles. This is a common reaction for nitrophenyl ethers.

Hydroxide (B78521) Substitution: Reaction with aqueous sodium hydroxide (NaOH) under reflux conditions can replace the nitro group with a hydroxyl (-OH) group.

Thiol Substitution: Thiols (R-SH) can displace the nitro group in polar aprotic solvents to form 4-thioaryl phenyl ethers.

Amine Substitution: Primary amines can substitute the nitro group, often in the presence of a base catalyst, to yield N-substituted 4-aminophenoxy derivatives.

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation is fundamental in the synthesis of aniline (B41778) derivatives.

Photolytic Cleavage: Some nitrophenyl ethers can undergo photolytic cleavage. Studies on related 1-(2-nitrophenyl)ethyl ethers have shown that UV light can induce cleavage, proceeding through the formation of a hemiacetal intermediate. acs.org The release of the alcohol product from this intermediate is the rate-limiting step. acs.org

| Reaction Type | Reagents | Product Type |

| Hydroxide Substitution | Aqueous NaOH, Reflux | 4-Hydroxyphenyl derivative |

| Thiol Substitution | R-SH, Polar aprotic solvent | 4-Thioaryl derivative |

| Amine Substitution | R-NH₂, Base catalyst | 4-(Aryl)amino derivative |

| Nitro Group Reduction | H₂/Pd-C or Sn/HCl | 4-Amino derivative |

| Photolytic Cleavage | UV Light | Hemiacetal intermediate, leading to alcohol and nitroso-ketone byproducts |

| Summary of key chemical reactivity pathways for the nitrophenyl ether moiety. acs.org |

Controlled Chemical Degradation Studies of this compound

Controlled degradation studies are essential for understanding the stability and environmental fate of a chemical compound. This compound is stable under normal storage conditions. fishersci.com However, it is susceptible to degradation under specific chemical and physical stresses.

Thermal Decomposition: When heated to decomposition, this compound can release toxic and irritating gases. fishersci.comchemicalbook.com The primary hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.com

Chemical Incompatibility: The compound is incompatible with strong oxidizing agents. fishersci.com Contact with these agents could lead to vigorous reactions and rapid degradation, potentially posing a safety hazard.

Hydrolytic Degradation: As discussed in the chemical reactivity section, the ether linkage can be cleaved under strongly basic or acidic conditions via nucleophilic substitution, leading to the formation of 4-nitrophenol and decanol (B1663958). The rate of this hydrolysis would be dependent on pH and temperature.

Environmental Persistence: Information suggests that related nitrophenyl ethers are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com This implies that the compound is not readily biodegradable and may persist in ecosystems, highlighting the importance of understanding its degradation pathways.

Applications in Advanced Materials Science and Supramolecular Chemistry

Decyl 4-Nitrophenyl Ether as a Solvatochromic Indicator in Organized Assemblies

The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the solvent's polarity. Solvatochromic compounds like this compound can, therefore, be used to probe the polarity of their immediate surroundings.

Vesicles are microscopic sacs composed of a lipid bilayer that encloses a small amount of aqueous solution. They are a fundamental example of a microheterogeneous system, possessing both a hydrophobic (the lipid bilayer) and a hydrophilic (the aqueous core) region. The precise polarity within different regions of a vesicle is crucial for its function, particularly in applications like drug delivery.

This compound, with its hydrophobic decyl tail and polar nitrophenyl head, can intercalate into the lipid bilayer of vesicles. The nitrophenyl group acts as a spectroscopic probe. Changes in the ultraviolet-visible (UV-Vis) absorption spectrum of the nitrophenyl group can be correlated with the polarity of its microenvironment within the vesicle. This allows researchers to map the polarity profile across the lipid bilayer, providing insights into the packing and dynamics of the lipid molecules. While direct studies on this compound are not extensively documented in readily available literature, the principles of using similar p-nitrophenyl ether probes are well-established for characterizing such microheterogeneous systems.

Supramolecular chemistry focuses on the study of systems composed of a "host" molecule that can bind a "guest" molecule. Cyclodextrins, which are cyclic oligosaccharides, are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com They are known to form inclusion complexes with a variety of guest molecules, a property that is widely exploited in drug delivery and catalysis. mdpi.comnih.gov

The interaction between nitrophenyl ethers and cyclodextrins has been a subject of study. For instance, research on the photoreduction of nitrophenyl ethers in the presence of β-cyclodextrin has demonstrated the formation of ternary complexes. rsc.org The nitrophenyl ether guest is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. The binding and orientation of the guest molecule within the host can be monitored by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Induced Circular Dichroism (ICD). rsc.org

This compound, with its long decyl chain, can act as a guest molecule. The decyl chain would likely be deeply inserted into the hydrophobic cyclodextrin cavity, while the polar nitrophenyl group could reside near the rim of the cyclodextrin or also be partially included. By observing the spectral changes of the nitrophenyl group upon addition of cyclodextrin, researchers can determine the binding constants and the thermodynamics of the host-guest interaction. This information is critical for designing cyclodextrin-based systems for specific applications.

| Host Molecule | Guest Molecule | Interaction Type | Spectroscopic Probe |

| β-Cyclodextrin | Nitrophenyl ethers | Inclusion Complex | Nitrophenyl group |

Role of this compound in the Research and Development of Biodegradable Polymeric Systems

Biodegradable polymers are of immense interest for biomedical applications such as drug delivery and tissue engineering. magtech.com.cn Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the favorable properties of polyesters and polyamides. rsc.orgupc.edu

The synthesis of poly(ester amide)s often involves the use of activated dicarboxylic acids, where p-nitrophenol is a common activating group. rsc.org For example, di-p-nitrophenyl esters of dicarboxylic acids are reacted with monomers containing amino and hydroxyl groups to form the poly(ester amide) backbone. rsc.orgnih.gov

This compound can be considered a model compound for the p-nitrophenyl ester groups present in these polymerization reactions. By studying the hydrolysis and aminolysis of this compound under various conditions, researchers can gain a deeper understanding of the polymerization kinetics and the stability of the resulting ester and amide linkages within the PEA structure. This knowledge is crucial for controlling the polymer's molecular weight, architecture, and degradation profile. Studies on the hydrolysis of related p-nitrophenyl esters have provided valuable insights into the reaction mechanisms at different pH values. chemrxiv.orgrsc.org

In aqueous environments, amphiphilic polymers like certain poly(ester amide)s can self-assemble to form microstructures with hydrophobic domains. These domains play a critical role in the encapsulation and release of hydrophobic drugs. The decyl chain of this compound is highly hydrophobic, while the nitrophenyl group provides a spectroscopic handle.

When introduced into a solution containing a PEA, this compound will preferentially partition into the hydrophobic domains of the polymer. The solvatochromic nature of the nitrophenyl group can then be used to probe the polarity and local environment of these domains. By analyzing the shifts in the UV-Vis spectrum of the probe, scientists can characterize the formation, size, and properties of the hydrophobic microdomains within the polymeric backbone. This information is vital for designing PEA-based drug delivery systems with optimized drug loading and release characteristics. The use of p-nitrophenyl alkanoates as surrogate substrates has been demonstrated in probing enzymatic reactions, highlighting the utility of the p-nitrophenyl group in studying complex biological and chemical systems. researchgate.net

| Polymer System | Probe Molecule | Property Investigated |

| Poly(ester amide)s | This compound | Polymerization kinetics, linkage stability |

| Poly(ester amide)s | This compound | Formation and polarity of hydrophobic domains |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental in predicting the electronic structure and spectroscopic properties of molecules. wikipedia.org For Decyl 4-nitrophenyl ether, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to model its molecular orbitals, charge distribution, and predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. wikipedia.orgresearchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. In this compound, the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating decyloxy group (-O-(CH₂)₉CH₃) on the phenyl ring creates a significant dipole moment and influences the distribution of electron density. Quantum chemical calculations can precisely map this distribution. For instance, the nitrogen and oxygen atoms of the nitro group are expected to have significant negative partial charges, making them potential sites for electrophilic attack, while the aromatic ring will have a complex pattern of positive and negative charge distribution. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties. For nitroaromatic compounds, the HOMO is typically located on the phenoxy moiety, while the LUMO is centered on the nitrophenyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's reactivity and the wavelength of maximum absorption in its UV-Visible spectrum. researchgate.net

Spectroscopic properties can also be predicted with a reasonable degree of accuracy. researchgate.net By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic peaks for the nitro group (asymmetric and symmetric stretching), the ether linkage (C-O-C stretching), and the aromatic ring (C-H and C=C stretching) can be assigned. Similarly, by calculating the magnetic shielding of the atomic nuclei, theoretical ¹H and ¹³C NMR spectra can be produced, aiding in the interpretation of experimental data. researchgate.net

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below. These values are illustrative and would require specific computational studies to be confirmed.

| Property | Predicted Value | Unit |

| HOMO Energy | -8.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Dipole Moment | 5.2 | Debye |

Molecular Dynamics Simulations for Solvent Effects and Solvatochromic Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with surrounding solvent molecules. nih.govresearchgate.net For this compound, MD simulations can provide detailed insights into how different solvents affect its conformation and properties, a phenomenon known as solvatochromism. researchgate.netresearchgate.netrsc.org Solvatochromism refers to the change in a substance's color (and hence its UV-Visible absorption spectrum) when dissolved in different solvents. nih.govrsc.org

In an MD simulation, the molecule of interest and a large number of solvent molecules are placed in a simulation box, and their movements are calculated over a series of time steps based on classical mechanics. This allows for the study of dynamic processes like solvation, conformational changes, and diffusion. A study on the closely related compound 2-nitrophenyl octyl ether (NPOE) using MD simulations has provided valuable data that can be extrapolated to this compound. nih.govresearchgate.net The study calculated thermodynamic properties such as mass density and enthalpy of vaporization, as well as dynamic properties like viscosity and self-diffusion coefficients, which were found to be in good agreement with experimental data. nih.gov

For this compound, MD simulations in a range of solvents from non-polar (like hexane) to polar (like water or ethanol) would reveal how the solvent molecules arrange themselves around the solute. chemrxiv.org In polar solvents, the solvent dipoles would be expected to align with the significant dipole moment of the nitroaromatic part of the molecule. The long decyl chain, being non-polar, would likely experience hydrophobic interactions, particularly in aqueous solutions. These simulations can also reveal how the flexibility of the decyl chain is affected by the solvent environment.

Solvatochromic shifts observed in the UV-Visible spectrum can be explained by the differential solvation of the ground and excited states of the molecule. nih.gov MD simulations, often coupled with quantum mechanical calculations (QM/MM methods), can be used to calculate the energy difference between the ground and excited states in different solvent environments, thus predicting the solvatochromic shifts. osu.edu For nitroaromatic compounds, a positive solvatochromism is often observed, where the absorption maximum shifts to a longer wavelength (red shift) in more polar solvents. This is due to the greater stabilization of the more polar excited state by the polar solvent molecules.

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the potential energy surface of a reaction. osu.edumdpi.com This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

A primary reaction pathway for the formation of this compound is the Williamson ether synthesis. masterorganicchemistry.comutahtech.eduyoutube.comyoutube.com This reaction involves the deprotonation of 4-nitrophenol (B140041) by a base to form the 4-nitrophenoxide anion, which then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromodecane (B1670165) or a similar decyl halide) in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com

Computational modeling, using methods like DFT, can be used to study each step of this process. The deprotonation of 4-nitrophenol can be modeled to understand the role of the solvent and the base. The subsequent Sₙ2 reaction can be analyzed in detail, calculating the geometry of the transition state and the activation energy. These calculations can help in optimizing reaction conditions by predicting the effect of different solvents, bases, and leaving groups on the reaction rate and yield. chemicalbook.comgoogle.com

Another area of interest is the potential degradation or transformation of this compound in various environments. For example, the nitro group can be reduced to an amino group, or the ether bond can be cleaved under certain conditions. Computational modeling can be used to investigate the mechanisms of these reactions, for instance, by studying the reaction with a reducing agent or the hydrolysis of the ether linkage. researchgate.netnih.govnih.gov By mapping the potential energy surfaces for these reactions, the most likely degradation pathways and products can be predicted.

Structure-Property Relationship Derivations through In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aim to correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.netnih.govresearchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed property. polimi.it

For this compound and related compounds, QSAR and QSPR studies could be used to predict a wide range of properties. For example, the antimicrobial activity of some ether compounds has been investigated using QSAR models. american.edunih.govmdpi.com These studies often identify key molecular descriptors, such as hydrophobicity (logP), molecular size, and electronic parameters, that are correlated with the observed biological activity. researchgate.netnih.govmdpi.com

In the case of this compound, the long decyl chain contributes significantly to its lipophilicity, which would be a critical parameter in any QSAR model for biological activity, such as membrane permeability or interaction with hydrophobic pockets of proteins. The electronic properties of the nitroaromatic head group, such as its charge distribution and dipole moment, would also be important descriptors.

A hypothetical QSPR model for predicting a specific property (e.g., toxicity) of a series of alkyl 4-nitrophenyl ethers could take the following form:

Property = c₀ + c₁ (logP) + c₂ (Dipole Moment) + c₃ (HOMO-LUMO gap)

Where c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of compounds. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Future Research Trajectories and Emerging Opportunities

Design and Synthesis of Functionalized Decyl 4-Nitrophenyl Ether Derivatives

The functionalization of this compound is a promising area for creating novel materials with tailored properties. The core structure provides two primary sites for modification: the aromatic ring and the decyl chain.

The synthesis of this compound itself can be achieved through a Williamson ether synthesis, reacting a decyl halide with 4-nitrophenol (B140041) in the presence of a base. The resulting ether can then serve as a scaffold for further functionalization. For instance, the nitro group on the phenyl ring is a versatile handle for a variety of chemical transformations.

One key transformation is the reduction of the nitro group to an amine. This would yield 4-decyloxyaniline, a significantly different molecule in terms of its electronic properties and reactivity. This amino group can then be further modified, for example, through diazotization to introduce other functional groups, or via acylation to form amides. Such modifications could lead to the development of novel liquid crystals, with the long decyl chain promoting mesophase formation and the polar aromatic core influencing the liquid crystalline properties.

Functionalization could also be directed at the decyl chain, for example, by introducing reactive sites along the alkyl backbone. However, transformations of the aromatic ring are generally more straightforward and offer a wider range of potential derivatives.

Table 1: Potential Functionalized Derivatives of this compound and Their Research Applications

| Derivative Name | Potential Functionalization Reaction | Potential Research Application |

| 4-Decyloxyaniline | Reduction of the nitro group | Precursor for azo dyes, liquid crystals, and polymers |

| N-(4-Decyloxyphenyl)acetamide | Acylation of 4-decyloxyaniline | Pharmaceutical intermediate, liquid crystal component |

| 2-Bromo-4-decyloxynitrobenzene | Electrophilic bromination of the aromatic ring | Intermediate for cross-coupling reactions to build complex molecules |

| 4-Decyloxyphenyl isothiocyanate | Reaction of 4-decyloxyaniline with thiophosgene | Building block for fluorescent probes and biologically active compounds |

Integration of this compound into Advanced Analytical and Sensing Platforms

The inherent properties of this compound, particularly its long alkyl chain and polar nitrophenyl group, make it a candidate for use in chemical sensors. The long decyl chain imparts significant lipophilicity, which is a desirable characteristic for components of ion-selective electrode (ISE) membranes and other sensing platforms.

While direct research on this compound in this context is limited, studies on related compounds such as o-nitrophenyl octyl ether and o-nitrophenyl pentyl ether have shown their utility as plasticizers in ISE membranes. These plasticizers help to dissolve the ionophore and other membrane components, and their polarity can influence the selectivity and response of the electrode. It is therefore plausible that this compound could serve a similar role, potentially offering different performance characteristics due to its longer alkyl chain.

Future research could focus on fabricating and testing ISEs incorporating this compound as a membrane plasticizer. The performance of these sensors could be evaluated for the detection of various ions, and compared to existing sensors that use other nitrophenyl ethers.

Furthermore, the 4-nitrophenyl group could potentially act as a chromophore. Modifications of this group, or its interaction with analytes, could lead to colorimetric or fluorometric sensors. For instance, the reduction of the nitro group to an amine by a specific analyte could result in a measurable color change.

Exploitation of this compound in Novel Chemical Transformations

The reactivity of the 4-nitrophenyl group is a key area for exploring novel chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and also makes the nitro group itself susceptible to reduction.

A significant area of potential research is the catalytic reduction of the nitro group. Studies on the reduction of 4-nitrophenol, a related compound, have demonstrated the use of various catalysts to form 4-aminophenol. Similar catalytic systems could be applied to this compound to produce 4-decyloxyaniline. This transformation is not only a route to functionalized derivatives as mentioned earlier, but it is also an important reaction in its own right, with applications in various areas of chemical synthesis. Research could focus on developing highly efficient and selective catalysts for this transformation, including the use of nanoparticle-based catalysts.

Beyond reduction, the nitro group can participate in other transformations. For example, it can be converted to a variety of other functional groups, providing a gateway to a wide range of novel molecules.

The ether linkage itself is generally stable, but under harsh conditions, it could be cleaved. However, the primary focus for novel transformations would likely remain on the versatile nitro group.

Table 2: Potential Chemical Transformations of this compound

| Reactant | Reagents and Conditions | Product | Research Focus |

| This compound | H₂, Pd/C | 4-Decyloxyaniline | Development of efficient and selective catalytic reduction methods |

| This compound | SnCl₂, HCl | 4-Decyloxyaniline | Exploring classical reduction methods with this substrate |

| This compound | Na₂S₂O₄ | 4-Decyloxyaniline | Investigation of alternative, milder reduction conditions |

| 4-Decyloxyaniline | NaNO₂, HCl then H₃PO₂ | Decyl phenyl ether | Diazotization followed by reduction to remove the amino group |

Q & A

Basic: What are the standard laboratory synthesis protocols for decyl 4-nitrophenyl ether, and how can reaction yields be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, analogous nitrophenyl ether syntheses involve reacting nitro-substituted phenols with alkyl halides or alcohols under alkaline conditions. In one study, 4-nitrophenyl benzyl ether was synthesized with an 84.9% yield using optimized molar ratios (1:1.2 for phenol to alkylating agent) and reflux conditions in ethanol . To improve yields, factors such as solvent polarity (e.g., DMF for enhanced solubility), temperature control (60–80°C), and catalytic bases (e.g., K₂CO₃) should be systematically tested. Monitoring reaction progress via TLC or HPLC is recommended.

Basic: Which analytical techniques are most effective for structural and purity characterization of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure by identifying aromatic protons (δ 7–8 ppm for nitrophenyl) and aliphatic decyl chain signals (δ 0.5–1.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 295.18 for C₁₆H₂₅NO₃).

- X-ray Diffraction (XRD): Resolves crystallographic parameters, as demonstrated for diphenyl ether derivatives to analyze centrosymmetry and dipole moments .

- FT-IR Spectroscopy: Detects nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) and ether linkages (~1250 cm⁻¹).

NIST databases provide reference spectra for cross-validation .

Advanced: How do molecular dipole moments and crystal packing influence the reactivity of this compound in solid-state reactions?

Methodological Answer:

The nitro group’s electron-withdrawing nature creates a strong dipole, affecting crystal symmetry and intermolecular interactions. For example, crystallographic studies of 1-(4-methoxyphenoxy)-4-nitrobenzene revealed non-centrosymmetric packing due to dipole alignment, which enhances susceptibility to nucleophilic attack in the solid state . Computational modeling (e.g., DFT calculations) can predict reactive sites by mapping electrostatic potential surfaces.

Advanced: What methodologies are recommended for detecting this compound in environmental matrices, and how can interferences be mitigated?

Methodological Answer:

- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for high sensitivity.

- Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water samples, achieving >90% recovery .

- High-Throughput Screening: EPA protocols integrate computational tools (e.g., QSAR models) to predict environmental persistence and prioritize analytical targets .

Interferences from co-eluting aromatic ethers can be minimized using isotope dilution (e.g., deuterated internal standards) .

Advanced: How should researchers address contradictions in ecotoxicity data for this compound across studies?

Methodological Answer:

- Data Harmonization: Follow EPA’s HPV Chemical Challenge Program guidelines to reconcile discrepancies by evaluating test conditions (e.g., pH, temperature) and species-specific responses .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies. For example, variability in aquatic toxicity (LC₅₀) may arise from differences in dissolved organic carbon content .

Advanced: What experimental approaches elucidate the interaction of this compound with biological membranes?

Methodological Answer:

- Membrane Permeability Assays: Use fluorescent probes (e.g., calcein leakage assays) to quantify disruption in liposomal membranes. Similar ethers like decyl dimethyl amino N-oxide (C10-DAO) have shown concentration-dependent membrane fluidity changes .

- Molecular Dynamics Simulations: Model lipid bilayer interactions to predict partitioning coefficients (log P) and hydrophobic penetration depth.

Advanced: What factors govern the environmental degradation pathways of this compound, and how can its half-life be predicted?

Methodological Answer:

- Photolysis: UV-Vis studies (λmax ~255 nm) indicate nitro group-mediated photodegradation. Quantum yield calculations under simulated sunlight can estimate reaction rates .

- Hydrolysis: pH-dependent studies (e.g., buffered solutions at pH 4–9) reveal esterase-catalyzed cleavage of ether bonds.

- QSAR Models: EPA’s EPI Suite predicts half-life in water (e.g., 14–28 days) based on fragment contribution methods .

Advanced: How can computational tools advance mechanistic studies of this compound’s endocrine-disrupting potential?

Methodological Answer:

- Molecular Docking: Screen against nuclear receptors (e.g., estrogen receptor α) using AutoDock Vina to identify binding affinities.

- ToxCast Database: Apply high-throughput toxicogenomic data to predict endocrine activity, as outlined in EPA’s Endocrine Disruptor Screening Program .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.